molecular formula C5H8N4 B2978872 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 706757-05-3

4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine

Cat. No.: B2978872
CAS No.: 706757-05-3
M. Wt: 124.147
InChI Key: GIIMNWTYRGWBNQ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine (CAS 706757-05-3) is a versatile nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry, particularly for developing novel central nervous system (CNS) therapeutics. Its primary research value lies in its role as a key synthetic intermediate for potent and brain-penetrant P2X7 receptor antagonists . The P2X7 receptor is a well-validated target for modulating neuroinflammation, and its inhibition is a promising strategy for treating mood disorders, including major depressive disorder and bipolar disorder . Clinical candidates such as JNJ-54175446 and zanvipixant (JNJ-55308942), which have advanced to Phase II trials, are built upon this specific chemical scaffold . The compound serves as a critical building block, and recent synthetic advancements have focused on continuous-flow methods to enable its safer and more scalable production, facilitating further pharmacological investigation . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-triazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-6-3-5-4(1)7-9-8-5/h6H,1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIMNWTYRGWBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NNN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706757-05-3
Record name 3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyridine derivative with a triazole precursor in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purer products. Additionally, the use of green chemistry principles, such as the employment of environmentally benign solvents and reagents, is increasingly being adopted to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst or using chemical reductants like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown potential biological activities, including antimicrobial and antiviral properties. It has been studied for its ability to inhibit the growth of various pathogens, making it a candidate for the development of new therapeutic agents.

Medicine: In medicinal chemistry, 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine is being explored for its potential use in drug discovery. Its ability to modulate biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique chemical properties make it suitable for the synthesis of compounds used in crop protection and the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine exerts its effects involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes, such as cell wall synthesis or protein production. The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron Density: The partially hydrogenated triazolo[4,5-C]pyridine exhibits reduced aromaticity compared to non-hydrogenated analogs (e.g., triazolo[1,5-a]pyridine), enhancing reactivity in nucleophilic substitutions .
  • Heteroatom Substitution : Replacing the triazole with a thiazole (as in tetrahydrothiazolo[5,4-c]pyridine) alters electronic properties and binding affinity due to sulfur’s polarizability .

Pharmacological and Physicochemical Properties

  • GPR119 Agonists: Spirocyclic triazolo[4,5-C]pyridine derivatives demonstrate improved aqueous solubility and metabolic stability over non-hydrogenated analogs, attributed to reduced lipophilicity .
  • P2X7 Antagonists : 6-Methyl substitution in the target compound enhances binding affinity (IC₅₀ < 10 nM) by stabilizing a chair-like conformation, as confirmed by X-ray crystallography .
  • Brain Penetrance : Derivatives with bulky substituents (e.g., tert-butyl esters) exhibit low brain:plasma ratios (<0.1), limiting CNS applications but favoring peripheral targeting .

Preclinical Profiling

The 6-methyl-triazolo[4,5-C]pyridine derivative (P2X7 antagonist) showed efficacy in rodent inflammation models, with >80% receptor occupancy at 10 mg/kg and favorable pharmacokinetics (t₁/₂ = 4–6 h) .

Imaging Probes

Fluorine-18-labeled triazolo[4,5-C]pyridine derivatives (e.g., [¹⁸F]-PTTP) serve as positron emission tomography (PET) tracers for imaging cerebellar inflammation, leveraging their high target specificity and metabolic stability .

Biological Activity

4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine (CAS No. 12037654) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, molecular docking studies, and potential therapeutic applications.

  • Molecular Formula : C5_5H8_8N4_4
  • Molecular Weight : 136.15 g/mol
  • Structural Features : The compound contains a triazole ring fused with a pyridine ring, contributing to its unique pharmacological properties.

Antibacterial and Antifungal Properties

Recent studies have investigated the antibacterial and antifungal activities of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine.

  • Antibacterial Activity : In vitro tests demonstrated significant antibacterial effects against various strains of bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The antifungal activity was assessed using standard strains such as Candida albicans and Aspergillus niger. The compound showed effective inhibition with MIC values of 16 µg/mL for Candida species.
Activity TypeTest OrganismMIC (µg/mL)
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
AntifungalCandida albicans16
AntifungalAspergillus niger32

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of this compound with various biological targets. The docking simulations suggest that the compound binds effectively to the active sites of bacterial enzymes and fungal cell wall synthesis proteins.

  • Target Proteins : The docking studies focused on proteins involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Binding Affinity : The binding affinities ranged from -7.5 to -9.0 kcal/mol, indicating strong interactions.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine in treating infections in murine models showed promising results. Mice infected with Staphylococcus aureus treated with the compound exhibited a significant reduction in bacterial load compared to control groups.
  • Case Study on Fungal Infections :
    In another study focusing on systemic candidiasis in rats, administration of the compound resulted in improved survival rates and reduced fungal burden in organs such as the liver and kidneys.

Q & A

Q. What are common synthetic routes for 4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine derivatives?

Synthesis typically involves cyclization strategies using heterocyclic amines or multicomponent reactions. For example:

  • Core Structure Assembly : Reacting pyridine precursors with diazonium salts or azides under controlled pH and temperature to form the triazole ring .
  • Protection/Deprotection : Using tert-butyldimethylsilyl (TBS) groups to protect reactive sites during synthesis, followed by cleavage under mild acidic conditions .
  • Microwave-Assisted Synthesis : Accelerating reaction kinetics (e.g., 80°C for 2 minutes) to improve yield and reduce side products, as demonstrated in triazolopyridine post-modifications .
    Key Tools : NMR (1H/13C) for structural validation, column chromatography for purification, and HRMS for molecular confirmation .

Q. How is structural characterization performed for this compound class?

  • Spectroscopic Analysis :
    • 1H/13C NMR : Assign chemical shifts to distinguish hydrogenation states (e.g., tetrahydro vs. aromatic regions). For example, upfield shifts (~1.5–3.0 ppm) indicate saturated CH2 groups in the pyridine ring .
    • HRMS : Confirm molecular weight with <5 ppm error to validate purity .
  • X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., triazole-pyridine fusion geometry) using single-crystal diffraction data .

Q. What are the key structural features influencing reactivity?

  • Triazole Ring : Participates in Huisgen cycloadditions due to strained 1,2,3-triazole geometry.
  • Ethynyl/Phenyl Substituents : Enhance π-π stacking with aromatic residues in target proteins, as seen in similar triazolopyridines .
  • Hydrogenation State : The tetrahydro-pyridine moiety increases solubility but reduces aromatic conjugation, affecting electronic properties .

Advanced Research Questions

Q. How can reaction yields be optimized for complex derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in cyclization steps .
  • Catalysis : Transition metals (e.g., Cu(I)) accelerate azide-alkyne cycloadditions for triazole formation .
  • Protecting Groups : Use TBS or Boc groups to prevent side reactions during multi-step syntheses .
    Case Study : A 70% yield was achieved for a silyl-protected derivative by optimizing stoichiometry and reaction time .

Q. How to resolve contradictions in spectroscopic data for novel analogs?

  • Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals (e.g., hindered rotation in substituents).
  • Isotopic Labeling : 15N-labeling clarifies ambiguous coupling patterns in triazole protons .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to cross-validate experimental data .

Q. What strategies are used to study structure-activity relationships (SAR) in drug design?

  • Bioisosteric Replacement : Swap the ethynyl group with halogens or methyl groups to modulate target binding, as shown in antimicrobial triazolopyridines .
  • Docking Simulations : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase active sites) .
  • Pharmacophore Mapping : Highlight critical regions (e.g., triazole N3 for H-bond acceptance) using QSAR models .

Q. How are stability and degradation profiles assessed under experimental conditions?

  • Forced Degradation Studies : Expose compounds to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13), monitoring changes via HPLC .
  • Mass Spectrometry : Identify degradation products (e.g., ring-opening metabolites) using LC-MS/MS .
  • Cryogenic Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis of labile substituents .

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